The synthesis of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol. This method allows for the formation of the pyrrolopyrimidine core through a series of reactions including nucleophilic attack and cyclization .
The molecular structure of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can be described as follows:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure, providing insights into the arrangement of atoms and functional groups.
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions:
The primary mechanism of action for 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its role as a selective inhibitor of Janus kinase 1 (JAK1).
The compound binds to the active site of JAK1 through hydrogen bonds and hydrophobic interactions with specific amino acid residues. This binding inhibits JAK1's activity, thereby affecting downstream signaling pathways such as the JAK-STAT pathway.
Inhibition of JAK1 leads to modulation of immune responses and inflammation, making this compound a potential therapeutic agent for conditions like rheumatoid arthritis and other autoimmune diseases .
The compound has an IC50 value for JAK1 inhibition reported at approximately 8.5 nM, indicating its potency as an inhibitor.
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has significant applications in medicinal chemistry:
It is being investigated for its potential use in treating:
The compound serves as a valuable tool in biochemical research for studying JAK signaling pathways and their implications in various diseases.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3